(4-Bromo-2-chlorophenyl)boronic acid

Purity Analysis Procurement Specifications Quality Control

Researchers requiring unsymmetrical biaryls face limits with mono-halogenated boronic acids lacking a second handle. (4-Bromo-2-chlorophenyl)boronic acid solves this: differential para-Br/ortho-Cl reactivity enables chemoselective sequential Suzuki coupling-Br couples first, Cl remains for orthogonal transformation. • ≥98% purity reduces dehalogenated impurities • Store 0-10°C under inert gas to preserve activity • 100 mg-25 g scales for route scouting to kilo-lab

Molecular Formula C6H5BBrClO2
Molecular Weight 235.27 g/mol
CAS No. 1046861-20-4
Cat. No. B1523262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-chlorophenyl)boronic acid
CAS1046861-20-4
Molecular FormulaC6H5BBrClO2
Molecular Weight235.27 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)Br)Cl)(O)O
InChIInChI=1S/C6H5BBrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H
InChIKeyHVPHTYHDVLGKMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-2-chlorophenyl)boronic Acid Procurement Profile


(4-Bromo-2-chlorophenyl)boronic acid is a halogenated arylboronic acid, classified as an organoboron building block . It features a phenyl ring with a boronic acid group and two distinct halogens: a bromine atom at the para position and a chlorine atom at the ortho position . With a molecular formula of C6H5BBrClO2 and a molecular weight of 235.27 g/mol, it is typically offered as a solid with a purity specification of 95-98% . It is primarily utilized as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures .

Ortho-Cl, para-Br pattern Chemoselective sequential Suzuki coupling handle
Dual reactive handles Br for first coupling, Cl remains for orthogonal second step
Air-sensitive reagent Requires inert gas storage; refrigerated condition recommended

Why Analogs Cannot Replace (4-Bromo-2-chlorophenyl)boronic Acid


Generic substitution is not feasible due to the unique ortho-chloro, para-bromo substitution pattern, which is critical for chemoselective sequential cross-coupling strategies. Simple mono-halogenated analogs like 4-bromophenylboronic acid or 2-chlorophenylboronic acid lack a second synthetically addressable handle. The bromine atom is significantly more reactive towards oxidative addition with Pd(0) catalysts, allowing for a first selective coupling, while the chlorine atom remains intact for a subsequent orthogonal transformation. This differential reactivity is the primary basis for its selection over simpler, mono-functionalized aryl boronic acids . Furthermore, the electron-withdrawing effect of the ortho-chloro substituent can modulate the reactivity of the boronic acid and the stability of the resulting biaryl product, distinguishing it from isomers like 2-bromo-4-chlorophenylboronic acid .

Mono-halogenated analogs
4-Bromophenylboronic acid or 2-chlorophenylboronic acid lack a second synthetically addressable handle; sequential functionalization may not be supported.
Isomeric 2-bromo-4-chloro substitution
The more reactive bromine at the sterically hindered ortho position may shift initial coupling efficiency compared to the para-bromo isomer.
Electron-withdrawing effect variation
Ortho-Cl modulates boronic acid reactivity and biaryl stability differently from para-substituted isomers; coupling kinetics may differ.

Evidence Guide: (4-Bromo-2-chlorophenyl)boronic Acid


Purity Advantage: Certified High Purity

For procurement decisions where starting material purity is critical to minimize side reactions, a higher purity specification is a key differentiator. Aladdin Scientific offers this compound with a certified purity of 98% . This contrasts with the 95% minimum purity specification reported for the product from AKSci . Selecting the higher-purity source can reduce batch-to-batch variability and the need for pre-reaction purification.

Certified Purity
Data to verify
98% (Aladdin) vs. 95% (AKSci)
Higher certified purity may reduce side reactions.
3 percentage point difference; lot-specific specification.
Purity Analysis Procurement Specifications Quality Control

Handling & Stability: Refrigerated Storage Ensures Reactivity

The compound's long-term stability is a crucial procurement factor. TCI specifies that the product must be stored under inert gas at a refrigerated temperature of 0-10°C due to its air and heat sensitivity . In contrast, Sigma-Aldrich recommends a simpler storage condition of 2-8°C in an inert atmosphere . The more stringent temperature control range specified by TCI suggests a proactive measure against the well-documented tendency of boronic acids to undergo protodeboronation or anhydride formation, which can alter the active reagent concentration .

Storage Condition
Reported
0–10°C, inert gas (TCI) vs. 2–8°C (Sigma-Aldrich)
Stricter temperature control helps maintain active reagent concentration.
Boronic acid protodeboronation risk; class-level inference.
Stability Storage Conditions Reagent Handling

Chemoselective Ortho-Chloro for Sequential Coupling

The core differentiator of (4-bromo-2-chlorophenyl)boronic acid is the differential reactivity of its halogen substituents. Under standard Pd(0) catalysis, the oxidative addition of aryl bromides is kinetically much faster than that of aryl chlorides . This allows the bromine at the para position to be selectively coupled first, leaving the ortho-chlorine intact for a second, distinct coupling step. In contrast, using a simpler analog like 4-bromophenylboronic acid precludes this sequential functionalization, requiring additional synthetic manipulation to introduce a second handle. Isomers like 2-bromo-4-chlorophenylboronic acid have the more reactive bromine at the sterically hindered ortho position, which can compromise efficiency in the first coupling step .

Chemoselectivity
Class-level
Ar-Br (para) ≫ Ar-Cl (ortho) in Pd(0) oxidative addition
Enables sequential coupling for unsymmetrical biaryls.
General mechanistic principle; validate under specific reaction conditions.
Chemoselectivity Cross-Coupling Sequential Synthesis

Molecular Weight Advantage in Purification

The physical properties of the compound itself can influence procurement for specific synthetic routes. The molecular weight of (4-bromo-2-chlorophenyl)boronic acid is 235.27 g/mol, which is significantly higher than that of mono-halogenated analogs like 4-bromophenylboronic acid (200.83 g/mol) or 2-chlorophenylboronic acid (156.38 g/mol) . This higher molecular mass can facilitate purification of the intermediate by chromatography or recrystallization, as the Rf and solubility characteristics will be distinct from the lighter, dehalogenated byproducts that may form during reactions.

Molecular Weight
Supporting evidence
235.27 g/mol vs. 200.83 (4-Br analog), 156.38 (2-Cl analog)
Higher MW may aid chromatographic separation from dehalogenated byproducts.
Calculated based on IUPAC atomic masses.
Molecular Weight Purification Chromatography

Applications of (4-Bromo-2-chlorophenyl)boronic Acid


Unsymmetrical Terphenyls via Sequential Suzuki Coupling

The primary application of (4-bromo-2-chlorophenyl)boronic acid is in the synthesis of unsymmetrical biaryl and terphenyl structures via a controlled, two-step sequential Suzuki-Miyaura coupling protocol. The distinct reactivity difference between the para-bromine and ortho-chlorine atoms (as established in Evidence Item 3) allows for a first coupling to introduce a biaryl moiety, followed by a second transformation at the chlorine site under more forcing conditions or with a different catalyst system . This strategic approach is essential for generating chemical libraries in medicinal chemistry and for constructing complex ligands.

High-Purity Sourcing for Catalytic Method Development

For researchers focused on developing new cross-coupling catalysts or mechanistic studies where eliminating variables is paramount, the 98% purity grade available from Aladdin (as detailed in Evidence Item 1) should be prioritized . Using this higher-purity benchmark minimizes the influence of trace dehalogenated impurities or anhydride content on reaction outcomes, leading to more robust kinetic data and more reliable catalyst performance comparisons.

Agrochemical Lead Compound Design

The 4-bromo-2-chlorophenyl motif is a privileged structure in agrochemistry, notably forming the core of the broad-spectrum insecticide profenofos . This compound serves as the direct boronic acid synthetic handle for introducing this motif into new candidate molecules. Its procurement is therefore a strategic necessity for researchers focused on structure-activity relationship (SAR) studies around this specific pharmacophore to discover next-generation pesticides, leveraging the established biological activity of the core scaffold.

Scalable Route Scouting with Air-Sensitive Handling

When translating a synthetic route from milligram to multi-gram scale, the storage and handling specifications become critical. The requirement for refrigerated storage (0-10°C) under inert gas, as specified by TCI (Evidence Item 2), must be a key criterion in process chemistry route selection . Choosing this compound requires an upfront assessment of facility capabilities for handling air- and moisture-sensitive solids, a factor that differentiates it from more robust, mono-functionalized alternatives and must be accounted for in procurement planning for kilo-lab production.

Application
Selection Property
Validation Focus
Unsymmetrical terphenyl synthesis
Ortho-Cl, para-Br chemoselectivity
Sequential coupling efficiency with Pd catalysts
Catalytic method development
Certified high purity (98%)
Minimized side-reaction interference for kinetic studies
Agrochemical lead design
4-Bromo-2-chlorophenyl motif (profenofos core)
SAR studies around insecticidal pharmacophore
Scalable route scouting
Air-/moisture-sensitive handling (0–10°C, inert gas)
Facility capability for refrigerated inert atmosphere synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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